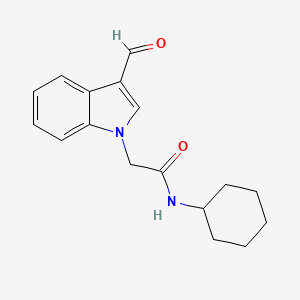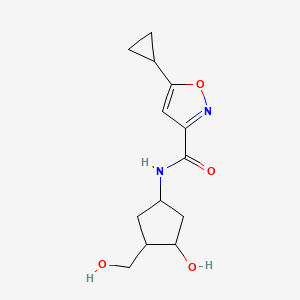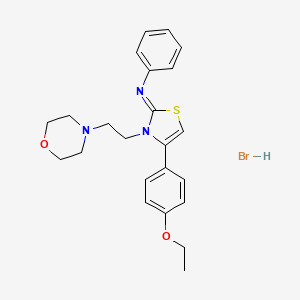
N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C14H13N3O3 . It has a molecular weight of 271.27 g/mol . The compound has been characterized using various spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-Visible .
Synthesis Analysis
The compound has been synthesized from the reaction of isonicotinohydrazide with 2-hydroxy-3-methoxybenzaldehyde . A hydrated hydrazone compound, 4-fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate (H2L · H2O), was prepared and characterized by elemental analysis, HRMS, IR, UV-Vis and 1H NMR spectroscopy .Molecular Structure Analysis
The structure of the compound has been examined crystallographically . It crystallizes in the monoclinic space group P21/c . The ligand HL coordinates to the Mn atom through the deprotonated phenolate O atom, the imine N atom, and the carboxy O atom .Chemical Reactions Analysis
The compound has been used in the synthesis of a novel oxidovanadium(V) complex with the hydrazone compound 4-fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (H2L) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.27 g/mol and a monoisotopic mass of 271.095703 Da . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The topological polar surface area is 83.8 Ų .Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound is synthesized by the condensation of ortho-vanillin with gamma-aminobutyric acid . The compounds are physico-chemically characterized by elemental analysis, HR-ESI-MS, FT-IR, and UV-Vis . The complex and the Schiff base ligand are further structurally identified by single crystal X-ray diffraction and 1H and 13C-NMR .
Formation of Cu(II) Complex
A novel Cu(II) complex based on the Schiff base obtained from this compound has been synthesized . The crystal structure of its Cu(II) complex reflects a one-dimensional polymeric compound .
Metal Binding Affinity
Schiff bases, such as this compound, have attracted intensive scientific interest mainly because of their metal binding affinity . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .
Pharmacological Properties
Schiff bases, including this compound, have shown significant pharmacological properties . However, more research is needed to fully understand the potential applications in this field.
Physiological Properties
In addition to their pharmacological properties, Schiff bases also exhibit physiological properties . This opens up potential applications in physiological research and medical science.
Antibacterial Activity
There is evidence to suggest that this compound and its dinuclear Manganese(II) complex have antibacterial activity . This could potentially be used in the development of new antibacterial agents.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-4-2-3-11(13(12)18)9-16-17-14(19)10-5-7-15-8-6-10/h2-9,18H,1H3,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOTRPSIVIFDW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | |
Q & A
A: The compound, derived from the condensation of isonicotinic hydrazide with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) [], is characterized by the following:
- Spectroscopic Data:
- FT-IR: Characteristic peaks indicating the presence of amide carbonyl, azomethine nitrogen, and hydroxyl groups. [, ]
- 1H NMR: Provides detailed structural information about the compound, including the presence of aromatic protons, methoxy group, and hydrazide protons. [, ]
- UV-Vis: Exhibits absorption bands characteristic of the conjugated system within the molecule. [, ]
A: The compound acts as a tridentate chelating agent, coordinating to metal ions (such as Co(II), Ni(II), Cd(II), Mo(V), Mo(VI), Mn(II), V(V)) via the oxygen atom of the amide carbonyl, the azomethine nitrogen, and the oxygen of the hydroxyl group after deprotonation. [, , , , , ]. The resulting metal complexes exhibit various geometries, including octahedral, distorted octahedral, and pentagonal bipyramidal, depending on the specific metal ion and other ligands present. [, , ]
A: The compound and its metal complexes have shown antibacterial activity against various bacterial strains, including E. coli, Salmonella spp., and Staphylococcus aureus. [] Notably, the metal complexes generally exhibit higher antibacterial efficacy compared to the free ligand. [, , ] For instance, oxomolybdenum(V) complexes demonstrated greater potency as bactericides than the free ligand and dioxomolybdenum(VI) complexes. []
A: Yes, molecular mechanics methods have been employed to obtain the optimized geometry of the compound and one of its complexes, (MoO(L)NO3Cl). [] Further computational studies could be valuable for exploring structure-activity relationships, predicting potential applications, and gaining a deeper understanding of the compound's interactions at the molecular level.
A: Crystallographic studies provide valuable insights into the compound's three-dimensional structure and intermolecular interactions, which are crucial for understanding its properties and potential applications. For example, the presence of extensive O–H···O and N–H···O hydrogen bonding interactions in the crystal structure of the cobalt(II) complex contributes to the formation of an infinite one-dimensional chain. [] Such structural features can impact the compound's stability, solubility, and biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2573820.png)
![Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2573821.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)


![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2573828.png)
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)
![2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)

![N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2573839.png)
